1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluoro and an iodo group on the phenyl ring, along with a carboxylic acid functional group. Its distinct structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the fluoro and iodo groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and iodinating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The fluoro and iodo groups can undergo nucleophilic substitution reactions, where nucleophiles replace these halogen atoms. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoro and iodo groups, along with the carboxylic acid functional group, play crucial roles in these interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid can be compared with similar compounds, such as:
2-(3-Fluoro-4-iodophenyl)acetic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
4-Fluorophenylacetic acid: This compound lacks the pyrazole ring and the iodo group, making it less complex.
(4-Fluoro-2-iodophenyl)(1-phenyl-1H-pyrazol-4-yl)methanol: This compound has a methanol group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(4-Fluoro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1540013-00-0) is a compound belonging to the pyrazole class of heterocycles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C10H6FIN2O2, with a molecular weight of approximately 332.07 g/mol. The compound features a pyrazole ring substituted with a fluorine and iodine atom, which may influence its biological activity through electronic and steric effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study on related pyrazole compounds demonstrated significant antifungal activity against various phytopathogenic fungi, suggesting that similar derivatives, including this compound, may possess comparable effects .
Table 1: Antifungal Activity of Pyrazole Derivatives
Compound | Fungal Strain | IC50 (µg/mL) |
---|---|---|
Compound A | Cytospora sp. | 26.96 |
Compound B | C. gloeosporioides | 28.84 |
This compound | TBD | TBD |
Anti-inflammatory Activity
Pyrazoles are recognized for their anti-inflammatory properties. The anti-inflammatory potential of various pyrazole derivatives has been documented, with some showing IC50 values comparable to standard anti-inflammatory drugs such as diclofenac . The specific anti-inflammatory effects of this compound are yet to be fully characterized but warrant investigation based on structural similarities with other active compounds.
Table 2: Anti-inflammatory Activity of Pyrazole Compounds
Compound | Target | IC50 (µg/mL) |
---|---|---|
Compound X | TNF-α Inhibition | 60.56 |
Compound Y | IL-6 Inhibition | 57.24 |
This compound | TBD | TBD |
The biological activity of pyrazoles often involves modulation of key signaling pathways related to inflammation and cell proliferation. For example, compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response . Further research is necessary to elucidate the specific pathways influenced by this compound.
Case Studies
Although direct case studies focusing solely on this compound are sparse, related compounds have been evaluated for their pharmacological profiles. For instance, a comparative study highlighted the efficacy of structurally similar pyrazoles in treating inflammatory conditions and infections, supporting the hypothesis that this compound may exhibit similar therapeutic benefits .
Properties
Molecular Formula |
C10H6FIN2O2 |
---|---|
Molecular Weight |
332.07 g/mol |
IUPAC Name |
1-(4-fluoro-2-iodophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6FIN2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |
InChI Key |
YLDUUBDGILCWQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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